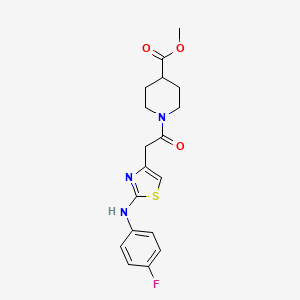

Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a synthetic small molecule featuring a piperidine-4-carboxylate core modified with a thiazole-acetyl substituent and a 4-fluorophenylamino group. Its structure combines pharmacophoric elements critical for bioactivity:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, often used to enhance solubility and modulate pharmacokinetics.

- Thiazole moiety: A five-membered heterocycle with sulfur and nitrogen atoms, commonly associated with antimicrobial, anticancer, and enzyme-inhibitory properties.

- 4-Fluorophenyl group: Fluorination at the para position improves metabolic stability and binding affinity in many drug candidates .

This compound’s synthesis typically involves multi-step reactions, including alkylation, acetylation, and coupling steps, as exemplified by analogous piperidine-carboxylate derivatives in recent literature (e.g., compound 45a in ) .

Propriétés

IUPAC Name |

methyl 1-[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-25-17(24)12-6-8-22(9-7-12)16(23)10-15-11-26-18(21-15)20-14-4-2-13(19)3-5-14/h2-5,11-12H,6-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQJGJYDUBAKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities. They can interact with various targets to induce their biological effects.

Mode of Action

Thiazole derivatives are known to interact with their targets in different ways depending on the substituents on the thiazole ring. The presence of a fluorophenylamino group in this compound could potentially influence its interaction with its targets.

Activité Biologique

Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a fluorophenyl group , a thiazole moiety , and a piperidine ring , suggest diverse biological activities that have been explored in various studies.

Structural Overview

The compound's structure can be broken down into key components:

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Piperidine Ring : Often associated with neuroactive properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that thiazole derivatives possess notable antimicrobial properties. Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate has been tested against various bacterial strains, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

2. Antitumor Activity

The compound's thiazole component has been linked to anticancer effects. In vitro studies have revealed its ability to inhibit cell proliferation in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | A µM | Induction of apoptosis |

| MCF-7 (breast cancer) | B µM | Cell cycle arrest |

| A549 (lung cancer) | C µM | Inhibition of metastasis |

3. Neuroprotective Effects

The piperidine ring suggests potential neuroprotective properties. Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate). The results indicated significant activity against Gram-positive bacteria, with a MIC comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In another study, the compound was tested against multiple cancer cell lines. The results showed a dose-dependent decrease in viability, with molecular docking studies suggesting strong interactions with key proteins involved in cell survival pathways.

Research Findings

Recent research highlights the following key findings regarding the biological activity of methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate:

- Structure-Activity Relationship (SAR) : The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

- Mechanisms of Action : The compound induces apoptosis in cancer cells and exhibits antibacterial activity through disruption of bacterial cell walls.

- Potential for Drug Development : Given its promising biological activities, further development could lead to new therapeutic agents for infectious diseases and cancer.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include piperidine-carboxylate derivatives and thiazole-containing molecules. Key comparisons are outlined below:

Key Differentiators

Solubility : The acetyl-piperidine linkage in the target compound likely enhances solubility compared to 45a , which contains a bulky trityloxy group.

Research Findings and Limitations

- highlights the use of potassium carbonate and acetonitrile in synthesizing piperidine intermediates, a method applicable to the target compound’s preparation .

- No direct data on the target compound’s efficacy exists in the provided evidence, necessitating extrapolation from structural analogs. For instance, the 4-fluorophenyl group may improve metabolic stability over non-fluorinated counterparts, as seen in HDAC inhibitors .

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis involves multi-step reactions: (1) formation of the thiazole ring via Hantzsch thiazole synthesis, (2) amide coupling using reagents like HATU or EDCI to link the thiazole and piperidine moieties, and (3) esterification of the carboxylic acid group. Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (0–5°C for sensitive steps), and purification via column chromatography (e.g., 20–70% EtOAc/hexane gradients) to ensure >95% purity. Protecting groups (e.g., Boc for amines) may be required to prevent side reactions .

Q. How can structural elucidation confirm the compound’s identity?

Combine 1H/13C NMR to assign proton and carbon environments (e.g., thiazole C-H at δ 7.5–8.5 ppm, piperidine methylene at δ 1.5–3.0 ppm). 2D techniques (COSY, HSQC) resolve connectivity ambiguities. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected m/z: calculated via PubChem data). IR spectroscopy identifies carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹). X-ray crystallography provides definitive stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can computational methods predict biological target interactions?

Use molecular docking (AutoDock Vina, Glide) to screen against kinases or GPCRs, focusing on the fluorophenyl and thiazole motifs as key pharmacophores. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess binding stability over 100 ns trajectories. Quantum mechanical calculations (DFT) evaluate electronic properties of the thiazole ring for reactivity insights. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .

Q. What strategies address discrepancies in solubility profiles between predicted and experimental data?

- Experimental : Use the shake-flask method with HPLC quantification across solvents (e.g., PBS, DMSO).

- Computational : Refine LogP predictions (via ChemAxon or ACD/Labs) using Abraham solvation parameters.

- Formulation : Introduce solubilizing groups (e.g., PEGylation) or employ co-solvents (e.g., cyclodextrins). Contradictions may arise from polymorphic forms; characterize via powder X-ray diffraction (PXRD) .

Q. How to resolve contradictions in enzyme inhibition data across assay conditions?

- Standardize assays : Fix pH (7.4), temperature (37°C), and ionic strength (150 mM NaCl).

- Orthogonal validation : Compare fluorescence polarization with radiometric assays.

- Off-target screening : Use kinase/phosphatase panels to rule out nonspecific binding.

- Aggregation testing : Add detergents (e.g., 0.01% Tween-20) to eliminate false positives .

Q. What methodologies assess compound stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate at 25°C, 40°C, and 60°C in buffers (pH 1–10) for 1–4 weeks. Monitor degradation via HPLC-UV/MS (e.g., loss of ester peak at 254 nm).

- Thermal analysis : TGA determines decomposition onset (>200°C suggests thermal stability), while DSC identifies melting points and phase transitions.

- Degradation pathways : LC-MS/MS identifies hydrolyzed (ester cleavage) or oxidized (thiazole ring) products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.